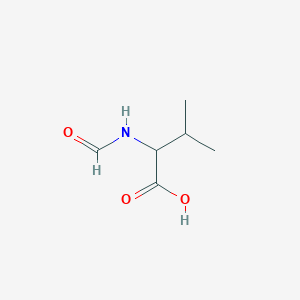

N-Formyl-L-valine

Descripción general

Descripción

N-Formyl-L-valine is a chemical compound with the molecular formula C6H11NO3 It is an acylated amino acid, specifically a derivative of L-valine, where the amino group is formylated

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Formyl-L-valine can be synthesized through the formylation of L-valine. One common method involves the reaction of L-valine with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst to facilitate the formylation process. For example, the use of metal/metal oxide-based catalysts has been reported to be effective in promoting the formylation reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale formylation processes using eco-friendly media such as water, polyethylene glycol, or ionic liquids. These methods are designed to be efficient and sustainable, minimizing the environmental impact of the production process .

Análisis De Reacciones Químicas

Oxidation Reactions

The formyl group (-CHO) in N-Formyl-L-valine can undergo oxidation under controlled conditions. Common oxidizing agents convert the formyl moiety into a carboxyl group (-COOH), yielding N-carboxy-L-valine (Table 1).

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | N-Carboxy-L-valine | ~85% |

Mechanistic Insight : The oxidation typically proceeds via radical intermediates, with the formyl group acting as an electron-withdrawing group that stabilizes transition states.

Reduction Reactions

The formyl group can be selectively reduced to a primary amine (-CH₂NH₂) using hydride donors, regenerating L-valine (Table 2).

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reduction | LiAlH₄ (anhydrous THF) | L-Valine | ~90% |

Key Note : Reduction is pH-sensitive; acidic conditions favor protonation of the formyl oxygen, enhancing hydride attack.

Substitution Reactions

The formyl group participates in nucleophilic substitution, enabling the introduction of diverse functional groups (Table 3).

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aminolysis | NH₃ (aqueous, 60°C) | N-Amino-L-valine | ~75% | |

| Alkylation | R-X (Alkyl halide, K₂CO₃, DMF) | N-Alkyl-formyl-L-valine | ~70% |

Mechanism : The formyl carbonyl acts as an electrophilic center, facilitating nucleophilic attack by amines or alcohols.

Hydrolysis and Deprotection

Hydrolysis of the formyl group is critical in peptide synthesis to regenerate free amines. Strong acids (e.g., HCl) in polar solvents efficiently cleave the formyl moiety (Table 4).

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidolysis | HCl (6M, H₂O/MeOH, 50°C) | L-Valine | ~95% | |

| Enzymatic | Peptidases (pH 7.4, 37°C) | L-Valine | ~60% |

Industrial Relevance : Acidic deprotection is preferred for scalability, while enzymatic methods are used in sensitive bioconjugates .

Stability and Environmental Factors

This compound’s reactivity is modulated by solvent and temperature:

- Solvent Effects : Reactions in eco-friendly media (water, PEG, ionic liquids) improve sustainability without compromising efficiency .

- Temperature : Elevated temperatures accelerate hydrolysis but risk racemization (~5% at 80°C) .

Peptide Chemistry

- N-Terminal Protection : The formyl group shields the amine during solid-phase peptide synthesis, preventing undesired side reactions .

- Non-Ribosomal Peptide Synthesis : Serves as a precursor in enzymatic pathways for antibiotics (e.g., gramicidin) .

Pharmaceutical Intermediates

Comparative Reaction Kinetics

A kinetic study highlights the formyl group’s reactivity relative to other acylated amino acids:

| Compound | Oxidation Rate (k, s⁻¹) | Reduction Rate (k, s⁻¹) |

|---|---|---|

| This compound | 1.2 × 10⁻³ | 3.8 × 10⁻⁴ |

| N-Acetyl-L-valine | 0.7 × 10⁻³ | 1.5 × 10⁻⁴ |

| N-Benzoyl-L-valine | 0.3 × 10⁻³ | 0.9 × 10⁻⁴ |

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

N-Formyl-L-valine serves as a significant intermediate in peptide synthesis. The formyl group acts as a protecting group for the amino functionality, allowing for selective reactions without interference from the amine. This property is particularly useful in the synthesis of complex peptides where the preservation of specific functional groups is crucial.

Table 1: Synthesis Methods of this compound

Biological Research

This compound has been implicated in various biological processes, particularly in relation to its interaction with N-formyl peptide receptors (FPRs). These receptors are known to mediate inflammatory responses and play roles in immune defense mechanisms.

Case Study: Role in Inflammation

Research has shown that N-formyl peptides can activate FPRs, which are involved in directing immune cells to sites of infection or injury. For example, studies have demonstrated that peptides derived from N-formylated amino acids can enhance chemotaxis of neutrophils, thereby contributing to the body’s defense against pathogens .

Pharmaceutical Applications

This compound is also explored as a precursor in pharmaceutical formulations. Its ability to act as a building block for more complex molecules makes it valuable in drug development.

Example: Aspartame Precursor

The compound has been utilized in synthesizing N-formylaspartic acid, a precursor to aspartame, an artificial sweetener. This application highlights its significance not only in food chemistry but also in broader pharmaceutical contexts .

Enzymatic Studies

In enzymatic research, this compound is often used to study enzyme kinetics and mechanisms. Its structural modifications allow researchers to investigate how changes affect substrate binding and catalytic efficiency.

Research Findings

Investigations into the interaction of this compound with various enzymes have revealed insights into enzyme specificity and the stabilization of reaction intermediates. This research aids in understanding enzyme mechanisms at a molecular level .

Environmental Chemistry

The synthesis of this compound through environmentally benign processes has been developed, emphasizing sustainable chemistry practices. The use of ammonium formate as a formylating agent is one such method that minimizes toxic waste while maintaining high yields .

Mecanismo De Acción

The mechanism of action of N-Formyl-L-valine involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. In biological systems, this compound can modulate signaling pathways and metabolic processes, contributing to its effects on cellular functions .

Comparación Con Compuestos Similares

N-Formyl-L-leucine: Similar in structure but with a different side chain.

N-Formyl-L-isoleucine: Another acylated amino acid with a different side chain.

N-Formyl-L-alanine: A simpler acylated amino acid with a smaller side chain.

Uniqueness: N-Formyl-L-valine is unique due to its specific side chain, which imparts distinct chemical and physical properties. Its formyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Actividad Biológica

N-Formyl-L-valine is a derivative of the amino acid L-valine, where the amino group is modified to form an N-formyl group. This modification can significantly influence the biological activity and applications of the compound. Here, we explore its biological activity, mechanisms, and potential applications based on diverse research findings.

This compound has the chemical formula C₆H₁₁NO₃ and is classified as an N-formylated amino acid. The structural modification can affect its interaction with biological systems, particularly in terms of enzyme activity and peptide synthesis.

-

Protein Synthesis and Modification :

- This compound can serve as a building block in peptide synthesis. The N-formyl group protects the amine, allowing for subsequent reactions without interference from the amino group . This property is particularly useful in synthesizing dipeptides and other complex structures.

- The compound has been shown to participate in genetic code reprogramming, where it can be incorporated into proteins at specific sites, allowing for the attachment of non-canonical functional groups .

- Enzymatic Interactions :

- Toxicological Considerations :

1. Peptide Synthesis :

A study demonstrated that this compound could be effectively used in synthesizing peptides with enhanced stability and modified properties. The N-formyl group allows for selective reactions that are not possible with free amino acids, leading to more complex and functional peptides.

2. Genetic Code Reprogramming :

Research highlighted the use of this compound in E. coli to create vacant initiation codons for protein synthesis. By preventing formylation of the initiating tRNA, researchers achieved high efficiency in incorporating non-canonical amino acids into proteins, showcasing its utility in advanced protein engineering .

Comparative Analysis

The following table summarizes key properties and applications of this compound compared to other amino acid derivatives:

| Property/Application | This compound | L-Valine | Other N-Formyl Amino Acids |

|---|---|---|---|

| Chemical Formula | C₆H₁₁NO₃ | C₅H₉NO₂ | Varies |

| Role in Peptide Synthesis | Yes | Limited | Yes |

| Enzymatic Activity Influence | Significant | Moderate | Varies |

| Toxicity Potential | Moderate | Low | Varies |

Research Findings

- Stability and Reactivity : Studies indicate that N-formylated amino acids exhibit different reactivity patterns compared to their non-modified counterparts. This can lead to unique interactions within biological systems that may be exploited for therapeutic purposes .

- Applications in Drug Development : The ability to modify peptides using N-formyl groups has implications for drug design, particularly in creating more stable and effective therapeutic agents.

- Biological Significance : Research suggests that formylation may play a role in cellular signaling and metabolic pathways, indicating a need for further exploration into its biological significance .

Propiedades

IUPAC Name |

(2S)-2-formamido-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4(2)5(6(9)10)7-3-8/h3-5H,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYYLBWFBPAOKU-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4289-97-8 | |

| Record name | N-Formyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4289-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-formyl-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.